REACTION_CXSMILES
|
C(OCC)(OCC)[O:2][CH2:3][CH3:4].[O:11]=[C:12]([CH2:20][CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].O.[C:28]1(C)C=CC(S(O)(=O)=O)=C[CH:29]=1>CCO>[CH2:28]([O:11][C:12]([O:2][CH2:3][CH3:4])([CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:20][CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH3:29] |f:2.3|
|
Name
|
|
Quantity
|
9.26 L
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
5.93 L
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)OCC)CCC(=O)OCC
|
Name
|
|
Quantity
|
0.053 kg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
27.8 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
77 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
ethanol was removed by distillation under vacuum
|
Type
|
CUSTOM
|
Details
|
starting with the batch at 63° C
|
Type
|
DISSOLUTION
|
Details
|
The remaining orange ketal solution was dissolved in toluene (32 L)
|
Type
|
ADDITION
|
Details
|
had been charged with 2% NaHCO3 (24 L)
|
Type
|
STIRRING
|
Details
|
with stirring
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CCC(=O)OCC)(CCC(=O)OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |